molecular formula C8H9N3 B2743867 1-Azido-2,3-dimethylbenzene CAS No. 35774-19-7

1-Azido-2,3-dimethylbenzene

Cat. No.: B2743867
CAS No.: 35774-19-7
M. Wt: 147.181
InChI Key: VPJNXYDJNYCAGY-UHFFFAOYSA-N
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Description

1-Azido-2,3-dimethylbenzene is an aromatic compound featuring an azido (-N₃) group at the 1-position and methyl (-CH₃) groups at the 2- and 3-positions of the benzene ring. Aryl azides are widely utilized in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to form 1,2,3-triazoles—a key reaction in drug discovery and polymer science . The methyl substituents likely enhance solubility in organic solvents compared to halogenated analogs, while the azido group confers reactivity for functionalization or polymerization. Synthetically, such compounds may be prepared via diazotization or radical azidation methods, as seen in analogs like 1-(1-azido-2,2-dimethylpropyl)-3-methylbenzene (2al), which is synthesized via enantioselective catalytic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2,3-dimethylbenzene can be synthesized through the azidation of 2,3-dimethylaniline. The process typically involves the diazotization of 2,3-dimethylaniline followed by the substitution of the diazonium group with an azide ion. This reaction is usually carried out in the presence of sodium azide (NaN₃) and a suitable acid, such as hydrochloric acid (HCl), under controlled temperature conditions .

Industrial Production Methods: This includes optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2,3-dimethylaniline.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Organic Synthesis

1-Azido-2,3-dimethylbenzene serves as a building block for synthesizing more complex organic molecules. Its azide group can be converted into amines or other functional groups under specific conditions. This property is particularly useful in the synthesis of triazoles via click chemistry, which involves the cycloaddition of azides with terminal alkynes. Triazoles are significant in drug development due to their biological activities .

Material Science

In material science, this compound is utilized to create functionalized polymers. The azide group can be employed in polymerization reactions to introduce new functionalities into polymer chains, enhancing their properties for specific applications such as coatings and adhesives .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry for developing antibacterial agents. Research indicates that derivatives of azido compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial potential of several azido compounds, including derivatives of this compound. The Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was found to be as low as 8 μg/mL for some derivatives, indicating strong antibacterial properties .

Case Study 2: Synthesis of Triazoles

In a synthetic route involving click chemistry, researchers synthesized triazole derivatives starting from this compound. The reaction with terminal alkynes yielded high yields of triazoles that were further evaluated for their biological activities .

Mechanism of Action

The mechanism of action of 1-azido-2,3-dimethylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions to form stable triazoles, which are useful in various chemical and biological applications. Additionally, the reduction of the azido group to an amine allows for further functionalization and incorporation into more complex molecules .

Comparison with Similar Compounds

Halogenated Analogs

1-Azido-2,3-dichlorobenzene (CAS 62416-02-8)

  • Structure : Azido group at position 1, chlorine atoms at positions 2 and 3.
  • Molecular Weight : 188.01 g/mol .
  • Reactivity : Electron-withdrawing chlorine substituents may destabilize the azide group, increasing explosive risk compared to methyl groups.
  • Applications : Used as a precursor in organic synthesis; its dichloro-substituted structure may enhance electrophilicity in substitution reactions.

1-Azido-2,3-difluorobenzene

  • Structure : Azido group at position 1, fluorine atoms at positions 2 and 3.
  • Molecular Weight : 155.10 g/mol .
  • Reactivity : Fluorine’s strong electron-withdrawing effect could accelerate cycloaddition reactions compared to methyl-substituted analogs.

Table 1: Comparison of Halogenated and Methyl-Substituted Azidoarenes

Compound Substituents Molecular Weight (g/mol) Key Properties
1-Azido-2,3-dimethylbenzene -N₃, -CH₃, -CH₃ 147.18 High organic solubility; stable azide
1-Azido-2,3-dichlorobenzene -N₃, -Cl, -Cl 188.01 Electrophilic; potential instability
1-Azido-2,3-difluorobenzene -N₃, -F, -F 155.10 Enhanced reactivity in click chemistry

Alkyl-Substituted Azidoarenes

1-(1-Azido-2,2-dimethylpropyl)-4-methylbenzene (2ai)

  • Structure : Branched 2,2-dimethylpropyl chain with an azido group attached to a methylbenzene ring.
  • Synthesis : Prepared via enantioselective radical decarbonylative azidation (70% yield) .
  • Applications : Intermediate in drug discovery; steric bulk may hinder reaction rates compared to planar this compound.

(R)-(1-Azido-2,2-dimethylpropyl)benzene (2ao)

  • Structure : Chiral azido compound with 91% enantiomeric excess (ee).

Non-Azido Dimethylbenzenes

m-Xylene (1,3-Dimethylbenzene)

  • Structure : Methyl groups at positions 1 and 3.
  • Properties : Lacks azido reactivity; used as a solvent or in xylene isomer studies .
  • Contrast : The azido group in this compound introduces explosive risk and click chemistry utility absent in m-xylene.

Biological Activity

1-Azido-2,3-dimethylbenzene, also known as 2-azido-1,3-dimethylbenzene, is an organic compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by the presence of an azide functional group (-N₃) attached to a dimethyl-substituted benzene ring. The molecular formula is C8H9N3C_8H_9N_3 with a molecular weight of approximately 163.17 g/mol. Its physical properties include:

PropertyValue
AppearanceColorless liquid
Melting Point-8°C
Boiling Point~170°C

The unique substitution pattern on the benzene ring contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The azide group can undergo reduction reactions to form amines, which can then participate in further biochemical processes.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting metabolic pathways.
  • Protein Labeling : It can be utilized for labeling proteins in imaging studies, which aids in tracking protein interactions and localization in cells.
  • Signal Transduction : The compound may influence cellular signaling pathways by interacting with receptors or other signaling molecules.

Antimicrobial Properties

Recent studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for developing new antibiotics. For instance:

  • In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Potential Applications : Its use in formulating new antimicrobial agents could address rising antibiotic resistance issues.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Mechanistic Studies : Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Case Studies : In cell line studies, treatment with this compound resulted in reduced viability of certain cancer cell types .

Case Studies

Several research studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial effects against Staphylococcus aureus.
    • Results : Showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
    • : Supports its potential as an antibiotic candidate.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on HeLa cells.
    • Results : IC50 value determined at 30 µM indicated promising anticancer activity.
    • : Suggests further exploration in anticancer drug development.

Applications in Drug Development

Given its unique chemical structure and biological activities, this compound is being explored for various applications:

  • Drug Development : Its potential as a scaffold for synthesizing new therapeutic agents targeting specific diseases is under investigation .
  • Agricultural Uses : The compound may also be useful in developing agrochemicals such as herbicides due to its biological activity against plant pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Azido-2,3-dimethylbenzene?

  • Methodology : Utilize nucleophilic substitution reactions, such as replacing a halide (e.g., bromine) with an azide group on a pre-functionalized 2,3-dimethylbenzene scaffold. For example, sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C can introduce the azide group. Intermediate purification via column chromatography and characterization by NMR/IR is critical .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodology : Employ 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and azide integration. IR spectroscopy (2100–2200 cm1^{-1}) identifies the azide stretch. HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Cross-reference with synthetic intermediates (e.g., brominated precursors) to rule out side products .

Q. What safety protocols are essential during handling?

  • Methodology : Use explosion-proof equipment, avoid friction/heat, and store in inert atmospheres. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Work in fume hoods with secondary containment for spills, referencing SDS guidelines for azido compounds .

Advanced Research Questions

Q. How does the azide group influence reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

  • Methodology : The electron-donating methyl groups on the benzene ring enhance azide reactivity with terminal alkynes. Optimize Cu(I) catalysts (e.g., TBTA ligands) in aqueous/organic biphasic systems. Monitor reaction progress via 1H^1H-NMR for triazole formation (e.g., disappearance of azide IR peaks) .

Q. What factors explain discrepancies in thermal stability data for azido-aromatic compounds?

  • Methodology : Divergent reports may arise from impurities (e.g., residual metals) or solvent traces. Conduct differential scanning calorimetry (DSC) under inert conditions to measure decomposition onset temperatures. Compare with structurally similar analogs (e.g., 1-azido-2,4-dimethylbenzene) to isolate substituent effects .

Q. How do substituent positions modulate biological activity in GABA receptor studies?

  • Methodology : Replace the azide with halogens (e.g., Br, F) to probe steric/electronic effects. Use patch-clamp assays on recombinant GABAA_A receptors to measure potentiation thresholds. Correlate molar solubility (via shake-flask method) with receptor efficacy, noting cut-off effects near 0.10–0.46 mmol/L .

Q. What computational approaches predict regioselectivity in azide-derived reactions?

  • Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to model cycloaddition transition states. Compare with experimental outcomes (e.g., triazole ratios via LC-MS) to validate predictions. Solvent effects are modeled using COSMO-RS .

Properties

IUPAC Name

1-azido-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-4-3-5-8(7(6)2)10-11-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJNXYDJNYCAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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